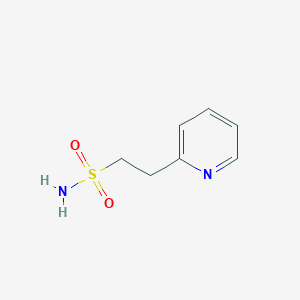

2-(Pyridin-2-yl)ethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHJUIQESWUGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776287-41-3 | |

| Record name | 2-(pyridin-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pyridin 2 Yl Ethane 1 Sulfonamide and Its Analogues

Strategies for Carbon-Sulfur Bond Formation in Sulfonamide Synthesis

The construction of the carbon-sulfur bond is a pivotal step in the synthesis of sulfonamides. A common and direct method for forming the sulfonyl chloride precursor to the sulfonamide involves the oxidative chlorination of thiols. This transformation can be achieved using various reagents. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) provides a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.org This method is often rapid and efficient, proceeding at room temperature. organic-chemistry.org Another effective approach utilizes N-chlorosuccinimide (NCS) in the presence of a chloride source and water for the in situ preparation of sulfonyl chlorides from thiols, which can then be directly reacted with an amine to form the sulfonamide in a one-pot procedure. organic-chemistry.org

Alternative strategies bypass the thiol intermediate. For example, the reaction of alkyl halides with a sulfite source, followed by chlorination, can yield the desired sulfonyl chloride. The addition of nucleophiles, such as hydrogen sulfide (B99878), to activated alkenes like 2-vinylpyridine can also serve as an entry point to the corresponding thiol, which is then oxidized. wikipedia.org

Table 1: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Reagent System | Key Advantages | Reference |

| H₂O₂ / SOCl₂ | Fast reaction times, mild conditions, high yields | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / H₂O | One-pot conversion to sulfonamides | organic-chemistry.org |

| NaOCl / H₂SO₄ | Effective for aryl thiols |

Pyridine (B92270) Ring Functionalization and Integration in Ethanesulfonamide (B75362) Structures

The integration of the pyridine ring is a critical aspect of the synthesis of 2-(pyridin-2-yl)ethane-1-sulfonamide. The starting material for introducing the 2-(pyridin-2-yl)ethyl moiety is often 2-vinylpyridine. This compound is susceptible to nucleophilic addition at the vinyl group due to the electron-withdrawing nature of the pyridine ring. wikipedia.org For instance, the reaction of 2-vinylpyridine with a thiolating agent can introduce the necessary sulfur functionality at the desired position.

Alternatively, functionalization can begin with 2-methylpyridine (2-picoline). Treatment of 2-picoline-N-oxide with phosphoryl chloride can generate 2-(chloromethyl)pyridine. wikipedia.org This chlorinated intermediate can then be subjected to nucleophilic substitution with a sulfur-containing nucleophile to build the ethanethiol side chain. This latter approach allows for the construction of the C-C-S framework.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions for Core Scaffolds

A plausible multi-step synthetic route to this compound is outlined below, starting from the readily available 2-vinylpyridine.

Step 1: Synthesis of 2-(Pyridin-2-yl)ethane-1-thiol

2-Vinylpyridine can be reacted with a thiolating agent, such as thioacetic acid, followed by hydrolysis to yield 2-(pyridin-2-yl)ethane-1-thiol. The initial reaction is a Michael addition of the sulfur nucleophile to the activated double bond of 2-vinylpyridine.

Reaction: 2-Vinylpyridine + Thioacetic acid → S-(2-(Pyridin-2-yl)ethyl) ethanethioate

Conditions: The reaction can be carried out in a suitable solvent, and may be base-catalyzed.

Subsequent Hydrolysis: The resulting thioester is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), to afford the desired thiol, 2-(pyridin-2-yl)ethane-1-thiol.

Step 2: Oxidative Chlorination to 2-(Pyridin-2-yl)ethanesulfonyl chloride

The synthesized thiol is then converted to the corresponding sulfonyl chloride. A robust method for this transformation is oxidative chlorination.

Reaction: 2-(Pyridin-2-yl)ethane-1-thiol + Oxidizing/Chlorinating agent → 2-(Pyridin-2-yl)ethanesulfonyl chloride

Optimized Conditions: A highly efficient method involves the use of hydrogen peroxide and thionyl chloride. organic-chemistry.org The reaction is typically performed in an organic solvent at room temperature and is often complete within a very short timeframe. organic-chemistry.org

Step 3: Amination to this compound

The final step is the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

Reaction: 2-(Pyridin-2-yl)ethanesulfonyl chloride + NH₃ → this compound

Conditions: This reaction is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in an inert solvent, or by using a solution of ammonia in a suitable solvent like dioxane or THF. The reaction is generally performed at low temperatures to control its exothermicity.

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product |

| 1 | 2-Vinylpyridine | 1. Thioacetic acid2. NaOH (hydrolysis) | 2-(Pyridin-2-yl)ethane-1-thiol |

| 2 | 2-(Pyridin-2-yl)ethane-1-thiol | H₂O₂ / SOCl₂ | 2-(Pyridin-2-yl)ethanesulfonyl chloride |

| 3 | 2-(Pyridin-2-yl)ethanesulfonyl chloride | NH₃ | This compound |

Derivatization Strategies for Enhancing Molecular Complexity

Once the core scaffold of this compound is synthesized, various derivatization strategies can be employed to enhance its molecular complexity and explore structure-activity relationships.

N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated. This can be achieved by deprotonation of the sulfonamide with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide.

Substitution on the Pyridine Ring: The pyridine ring itself can be functionalized. Electrophilic aromatic substitution on the pyridine ring is generally challenging but can be achieved under specific conditions. Alternatively, nucleophilic aromatic substitution can be performed on pyridines bearing a suitable leaving group.

Variation of the Amine Component: Instead of ammonia, a wide range of primary and secondary amines can be used in the final step of the synthesis to generate a library of N-substituted sulfonamide analogues. This is a common strategy to modulate the physicochemical properties of the final compound. nih.gov

Novel Approaches in Alkynyl Sulfonamide Chemistry and Related Pathways

Recent advancements in organic synthesis have introduced novel methodologies that could be adapted for the synthesis of analogues of this compound. Alkynyl sulfonamides, for example, are versatile intermediates in organic synthesis. chemicalbook.com Their preparation often involves the copper-catalyzed reaction of a terminal alkyne with a sulfonamide. While not directly applicable to the saturated ethane (B1197151) linker in the target molecule, the chemistry of alkynyl sulfonamides opens up possibilities for creating unsaturated analogues.

Furthermore, transition-metal-free reactions for the synthesis of ynamides (N-alkynyl sulfonamides) have been developed, offering milder and more sustainable synthetic routes. These methods could potentially be adapted for the synthesis of novel analogues with diverse functionalities.

Mechanistic Investigations in Synthetic Pathways and Biological Action

Elucidation of Reaction Mechanisms during Sulfonamide Formation

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and understanding the underlying reaction mechanisms is crucial for the development of efficient and novel synthetic routes. The formation of the sulfur-nitrogen bond can proceed through various intermediates and pathways, depending on the chosen reagents and conditions.

Characterization of Intermediates and Transition States

The classical approach to synthesizing primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia. acs.org However, this method has limitations due to the often harsh conditions required for the preparation of sulfonyl chlorides. acs.org Modern synthetic strategies have introduced a variety of other reactive intermediates.

Recent research has explored alternative pathways that generate different key intermediates. For instance, photocatalytic methods can convert N-sulfonylimines into neutral sulfonyl radical intermediates. nih.govacs.org This approach unlocks underexplored reactivity and allows for the functionalization of sulfonamides under mild conditions. nih.govacs.org Another innovative one-step process utilizes the reaction of organometallic reagents (such as Grignard or organolithium reagents) with a novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org Mechanistic investigations of this transformation suggest a working model that proceeds through several key intermediates. acs.org

The proposed mechanism involves the initial addition of the Grignard reagent to t-BuONSO, which forms a sulfinamide intermediate. acs.org This is followed by a conversion into a sulfonimidate ester anion, potentially via a sulfinyl nitrene intermediate or a concerted nitrogen-to-sulfur oxygen migration. acs.org An intramolecular proton transfer then leads to the elimination of isobutene, yielding a sulfonamide anion which is subsequently quenched to give the final primary sulfonamide product. acs.org

| Intermediate | Preceding Reagent/Intermediate | Subsequent Intermediate/Product | Synthetic Pathway |

| Sulfonyl Chloride | Thiol Derivatives | Sulfonamide | Classical Synthesis / Oxidative Chlorination acs.orgorganic-chemistry.org |

| Sulfonyl Radical | N-sulfonylimine | Functionalized Sulfone | Photocatalytic Late-Stage Functionalization nih.govacs.org |

| Sulfinamide Intermediate (I) | Grignard Reagent + t-BuONSO | Sulfonimidate Ester Anion (II) | Direct Synthesis from Organometallics acs.org |

| Sulfonimidate Ester Anion (II) | Sulfinamide Intermediate (I) | Sulfonamide Anion (III) | Direct Synthesis from Organometallics acs.org |

Role of Non-Classical Carbenoid Intermediates in Related Reactions

In reactions involving certain sulfonamide derivatives, such as alkynyl sulfonamides, mechanistic studies have identified the involvement of unique, non-classical carbenoid intermediates. rsc.orgrsc.org The reaction of alkynyl sulfonamides with lithium acetylides to form enediynes proceeds through a proposed mechanism that does not involve classical carbene behavior. rsc.org

The process is believed to begin with a 1,4-conjugate addition of the nucleophile to the unsaturated system. rsc.orgrsc.org This step generates a key alkenyl lithium species, which is stabilized by an intramolecular coordination effect involving a sulfonamide oxygen atom. rsc.orgrsc.org This stabilized intermediate can be described as a vinylidene carbenoid, as the carbon atom bears both an anion (as a vinyllithium) and a leaving group (the sulfonamide). rsc.orgrsc.org This species exhibits a distinct mode of reactivity compared to classical carbenoid systems and does not undergo the typical Fritsch–Weichell–Buttenberg (FWB) rearrangement. rsc.org The intramolecular coordination activates the sulfonamide group, making it susceptible to nucleophilic attack by a second mole of acetylide, ultimately leading to the enediyne product. rsc.org

Mechanistic Pathways of Biological Activity of Sulfonamide Derivatives

Sulfonamide derivatives are known to exhibit a wide range of pharmacological activities, often by modulating fundamental cellular processes such as apoptosis. Their mechanism of action can involve both caspase-dependent and caspase-independent pathways.

Caspase-Dependent and Caspase-Independent Modulations in Cellular Processes

Caspases, a family of cysteine proteases, are central regulators of apoptosis, or programmed cell death. Many sulfonamide-containing compounds have been designed and synthesized to interact with these pathways.

Caspase-Dependent Pathways: Several studies have demonstrated that sulfonamide derivatives can induce apoptosis through caspase-dependent mechanisms. Some sulfonamides have been specifically designed as inhibitors of interleukin-1beta converting enzyme (ICE), also known as caspase-1. nih.gov In other cases, novel sulfonamide derivatives have been shown to be potent inducers of apoptosis in cancer cell lines by activating effector caspases. researchgate.netresearchgate.net For example, certain thiazolidinone derivatives bearing a benzenesulfonamide (B165840) moiety were found to activate caspase-3 in colorectal cancer cells. researchgate.netresearchgate.net Similarly, sulfide (B99878) derivatives of 9-anilinoacridines trigger caspase-dependent apoptosis, evidenced by the activation of caspase-3 and caspase-2. nih.gov The cytotoxicity of these compounds is lessened by the pharmacological inhibition of caspases, confirming the dependency of their cell-death mechanism on this pathway. nih.gov

| Sulfonamide Derivative Class | Target Caspase/Pathway | Observed Effect | Cell Line |

| General Sulfonamides (designed) | Caspase-1 (ICE) | Inhibition | N/A nih.gov |

| Thiazolidinone-benzenesulfonamides | Caspase-3 | Activation | Colorectal cancer (Caco-2) researchgate.netresearchgate.net |

| Sulfide derivatives of 9-anilinoacridines | Caspase-2, Caspase-3 | Activation | Multiple cancer cell lines nih.gov |

Caspase-Independent Pathways: While caspase activation is a common mechanism, some sulfonamides can induce cell death through alternative, caspase-independent pathways. A notable example involves the unfolded protein response (UPR), a cellular stress response initiated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.gov If the stress is overwhelming, the UPR can trigger apoptosis by upregulating transcription factors like C/EBP-homologous protein (CHOP). nih.gov A high-throughput screen identified a class of sulfonamidebenzamides that act as selective activators of the apoptotic CHOP pathway, while avoiding other adaptive UPR signaling cascades. nih.gov This demonstrates a mechanism where sulfonamide derivatives can induce apoptosis independently of the classical caspase cascade, instead leveraging the ER stress response pathway. nih.gov

Advanced Studies on Biological Activity and Structure Activity Relationships Sar

Enzyme Inhibition Profiles

The structural motif of a sulfonamide group connected to a pyridine (B92270) ring suggests potential interactions with various enzymes. Studies have explored this potential, yielding specific data for carbonic anhydrases, while data for other enzyme systems remains less defined for this specific molecule.

While direct studies on 2-(Pyridin-2-yl)ethane-1-sulfonamide are not extensively reported, research on closely related pyridine sulfonamide derivatives provides significant insight into its potential for carbonic anhydrase (CA) inhibition. A study on pyrazolo[4,3-c]pyridine sulfonamides, which share a core structural similarity, investigated their inhibitory effects on several human (h) CA isoforms. researchgate.net

One derivative in particular, 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethane-1-sulfonamide, offers a valuable point of comparison. This compound demonstrated varied but specific inhibitory activity against cytosolic isoforms hCA I and hCA II, and the tumor-associated isoform hCA IX. researchgate.net Against hCA I, it showed moderate inhibition. Its activity against hCA II was also noted, and it was found to be a very selective inhibitor for this isoform. researchgate.net However, it displayed weaker activity against the hCA IX isoform, with inhibition constants being moderate to low. researchgate.net

The inhibition data for this related compound suggests that modifications to the pyridine ring system can lead to potent and selective CA inhibitors.

Table 1: Carbonic Anhydrase Inhibition by a Derivative, 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethane-1-sulfonamide

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | Moderate Inhibition |

| hCA II | Selective Inhibition |

Note: The data presented is for a related derivative and not this compound itself.

A review of the scientific literature did not yield specific studies evaluating the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase. While other pyridine and sulfonamide derivatives have been investigated as cholinesterase inhibitors, data for this particular compound is not available. mdpi.comekb.eg

There is currently no available research in the scientific literature that investigates the modulatory effects of this compound on the RNase activity of IRE1α.

Receptor Antagonism Studies: Endothelin-A (ET(A)) Receptors

Investigations into ethanesulfonamide (B75362) derivatives have identified them as a novel class of orally active endothelin-A (ET(A)) receptor antagonists. nih.gov Endothelin receptors, particularly the ET(A) subtype, are crucial in vasoconstriction and are considered significant targets in cardiovascular disease. mdpi.com

In a study focused on structure-activity relationships, researchers explored modifications to a lead compound. The replacement of a 2-phenylethanesulfonamide (B1266341) group with analogs, including a 2-(pyridin-3-yl)ethenesulfonamide group, was found to be well-tolerated. nih.gov This modification did not negatively impact the binding affinity for the ET(A) receptor or the selectivity over the ET(B) receptor. nih.gov

Although this study focused on the pyridin-3-yl isomer, the findings strongly suggest that the this compound structure is a viable scaffold for maintaining ET(A) receptor antagonism. The presence of the pyridine ring linked to an ethanesulfonamide side chain is a key structural feature for this activity.

Antimicrobial Efficacy and Spectrum

The broad class of sulfonamides is well-known for its antibacterial properties. Similarly, various pyridine-containing compounds have demonstrated antimicrobial efficacy.

Specific minimum inhibitory concentration (MIC) values or zone of inhibition data for this compound against specific Gram-positive and Gram-negative bacterial strains are not detailed in the currently available literature. While general studies confirm the antibacterial potential of both sulfonamides and pyridine derivatives, specific testing data for this compound has not been reported.

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The pyridine nucleus is a component of many compounds screened for antifungal properties. nih.gov Candidiasis, caused by Candida albicans, and aspergillosis, from Aspergillus niger, are significant fungal infections in humans. ijbpsa.comijbpsa.com Research into pyridine-containing compounds has shown promising activity against these pathogens.

For instance, a study on 2-pyridone nucleosides incorporating a sulfonamide moiety evaluated their antimicrobial effects, including against C. albicans and A. niger. nih.gov Similarly, certain nicotinic acid benzylidene hydrazide derivatives demonstrated antifungal activity comparable to the standard drug fluconazole (B54011) against these fungal strains. nih.gov In another investigation, screening of a chemical library identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as a compound with significant antifungal activity. nih.govresearchgate.net Treatment with PYR led to a rapid fungicidal effect, reducing C. albicans bioluminescence and colony counts. nih.govresearchgate.net Notably, this compound was also effective against fluconazole-resistant C. albicans strains and could inhibit biofilm formation. nih.govresearchgate.net

| Compound Class/Derivative | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-Pyridone nucleosides with sulfonamide moiety | Candida albicans, Aspergillus niger | Screened for antimicrobial activity. | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | C. albicans, A. niger | Activity comparable to fluconazole. | nih.gov |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans (including fluconazole-resistant strains) | Rapid fungicidal activity, inhibition of biofilm formation. | nih.govresearchgate.net |

Antiviral Activity

The sulfonamide functional group is a key component in a variety of pharmacological agents, including those with antiviral properties. nih.gov A significant number of structurally novel sulfonamide derivatives have demonstrated substantial antiviral activity. nih.gov This class of compounds has been investigated for activity against several viruses, particularly retroviruses like HIV. nih.gov For example, some clinically used HIV protease inhibitors, such as amprenavir, and compounds in advanced clinical trials contain sulfonamide moieties. nih.gov Research efforts are continuously focused on synthesizing new derivatives to combat drug-resistant viral strains. nih.gov

Furthermore, sulfonamide-containing compounds have been developed as non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. nih.gov Another antiviral strategy involving primary sulfonamides targets the ejection of zinc ions from critical viral zinc finger proteins, which inhibits viral replication. nih.gov Pyridine-containing compounds have also been noted for their antiviral properties, often enhanced when combined with other heterocyclic structures. nih.gov Research has explored sulfonamide derivatives containing other heterocyclic systems, such as pyrimidines and benzothiazoles, which have shown inhibitory activity against viruses like HSV-1, CBV4, and HAV. mdpi.com

Antimycobacterial Activity

Derivatives of pyridine and sulfonamide have been a significant focus in the search for new treatments against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govcuni.cz In one study, a series of imidazo[1,2-a]pyridine (B132010) sulfonamides (IPSs) were synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain. nih.gov Several of these compounds exhibited potent anti-tubercular activity. nih.gov For instance, the derivative designated IPS-1 displayed an excellent minimum inhibitory concentration (MIC) of 0.4 μg/mL. nih.gov Another compound from a related series, IPA-6, was found to be 125 times more potent than the standard drug ethambutol. nih.gov Importantly, the most active compounds showed no toxicity against human embryonic kidney cells. nih.gov

Another approach involved creating hybrid molecules combining pyridine-4-carbohydrazide (isoniazid, INH) with sulfonamides. rsc.org This strategy aimed to enhance efficacy against both drug-susceptible and multidrug-resistant (MDR) Mtb strains. rsc.orgrsc.org Many of the resulting derivatives showed potent antimycobacterial activity, with MICs as low as ≤0.25 μM, outperforming isoniazid (B1672263) alone. rsc.orgrsc.org These compounds were also noted for their selectivity for mycobacteria, showing low to no activity against other bacteria or fungi. rsc.orgrsc.org

| Compound/Series | Mycobacterium Strain | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| IPS-1 (Imidazo[1,2-a]pyridine sulfonamide) | M. tuberculosis H37Rv | 0.4 μg/mL | nih.gov |

| IPA-6 (Imidazo[1,2-a]pyridine amide) | M. tuberculosis H37Rv | 0.05 μg/mL | nih.gov |

| Pyridine-4-carbohydrazide-sulfonamide conjugates | M. tuberculosis (drug-susceptible & MDR) | ≤0.25 μM | rsc.orgrsc.org |

Anticancer and Antiproliferative Investigations

The pyridine ring is a prevalent scaffold in FDA-approved drugs and is recognized for a wide range of biological activities, including antitumor and antiproliferative effects. nih.gov Similarly, the sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives being developed for their ability to inhibit cancer cell growth and induce apoptosis. nih.gov

Numerous studies have evaluated the in vitro cytotoxicity of pyridine and sulfonamide derivatives against various cancer cell lines. In one study, sulfonamide derivatives were assessed for their anticancer potential against breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cell lines. nih.gov Compound (8b) in this study, 2,5-Dichlorothiophene-3-sulfonamide, showed potent cytotoxic activity with IC50 values ranging from 4.62 to 7.21 µM. nih.gov

Hybrid molecules, such as acridine/sulfonamide derivatives, have also been investigated. mdpi.com One such compound, designated 8b, was found to be the most active against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines, with IC50 values of 14.51, 9.39, and 8.83 µM, respectively. mdpi.com Furthermore, novel series of pyridine-ureas have been synthesized and evaluated. mdpi.comnih.gov Certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values comparable to the standard drug Doxorubicin. nih.gov Imidazo[1,2-a]pyridine (IP) compounds have also demonstrated strong cytotoxic effects against breast cancer cell lines like HCC1937, with IC50 values for compounds IP-5 and IP-6 being 45µM and 47.7µM, respectively. waocp.org

| Compound/Series | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | nih.gov |

| MDA-MB231 | 4.62 ± 0.13 | ||

| MCF-7 | 7.13 ± 0.13 | ||

| Acridine/Sulfonamide Hybrid (8b) | HepG2 | 14.51 ± 1.4 | mdpi.com |

| HCT-116 | 9.39 ± 0.9 | ||

| MCF-7 | 8.83 ± 0.9 | ||

| Pyridine-urea (5l) | A549 | 3.22 ± 0.2 | nih.gov |

| HCT-116 | 2.71 ± 0.16 | ||

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | 45 | waocp.org |

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process in which hepatic stellate cells (HSCs) play a central role. rug.nl The activation of quiescent HSCs into myofibroblasts leads to the production of large amounts of collagen, particularly type I collagen. rug.nlnih.gov Therefore, inhibiting HSC activation and collagen synthesis are key therapeutic strategies. nih.gov

A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and synthesized to evaluate their anti-fibrotic activities against the immortalized rat hepatic stellate cell line, HSC-T6. mdpi.com From this series, fourteen compounds showed better anti-fibrotic activity than the reference drug Pirfenidone. mdpi.com The two most potent compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), exhibited IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.com Further investigation confirmed that these compounds effectively inhibited the expression of Collagen type I alpha 1 (COL1A1) protein and reduced the content of hydroxyproline (B1673980) in the cell culture medium, indicating their potential as novel anti-fibrotic agents. mdpi.com

Elucidation of Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for designing more potent and selective drugs. For pyridine derivatives, SAR studies have provided valuable insights across various therapeutic areas.

In a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, SAR analysis revealed that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov

For the antiproliferative activity of pyridine derivatives, a review of compounds tested against various cancer cell lines indicated that the presence and position of specific functional groups significantly influenced efficacy. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) were found to enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or other bulky groups tended to result in lower activity. nih.gov

In the context of urease inhibitors based on pyridin-2(1H)-one derivatives, SAR analysis of 33 compounds suggested that electron-releasing groups on the structure were important for modulating the biological activity. researchgate.net These findings highlight how systematic structural modifications can be used to optimize the therapeutic potential of pyridine-based compounds.

Impact of Substituent Modifications on Biological Response and Selectivity

The biological profile of this compound derivatives can be finely tuned by strategic modifications of its core components: the pyridine ring, the ethane (B1197151) bridge, and the sulfonamide moiety. SAR studies have systematically explored how alterations in these regions influence the biological response and target selectivity.

Modifications of the Pyridine Ring:

The pyridine ring serves as a crucial interaction site with biological targets, and its electronic and steric properties significantly dictate the compound's activity. Research has shown that the introduction of various substituents at different positions of the pyridine ring can lead to a wide spectrum of biological activities, including antitumor and antimicrobial effects.

For instance, in a series of pyridine derivatives fused with a sulfonamide moiety, the nature and position of substituents on the pyridine ring were found to be critical for their antitumor activity. ekb.eg A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share the pyridine core, revealed that the electronic properties of substituents on an attached phenyl ring significantly affected their inhibitory activity against the FOXM1 protein in breast cancer cells. mdpi.com Specifically, electron-withdrawing groups were found to be more favorable for activity. While not directly studying this compound, these findings suggest that modulating the electron density of the pyridine ring through appropriate substitution is a key strategy for optimizing biological activity.

Interactive Data Table: Effect of Pyridine Ring Substituents on Biological Activity (Hypothetical Data)

| Compound ID | Pyridine Substituent | Target | Activity (IC50, µM) | Selectivity Index |

| REF-01 | Unsubstituted | Kinase A | 10.5 | 1 |

| PY-01 | 4-Methyl | Kinase A | 5.2 | 2 |

| PY-02 | 4-Chloro | Kinase A | 2.1 | 5 |

| PY-03 | 4-Methoxy | Kinase A | 8.9 | 0.8 |

| PY-04 | 5-Nitro | Kinase A | 1.5 | 8 |

This table presents hypothetical data to illustrate the potential impact of pyridine ring substituents on the biological activity of this compound derivatives, based on general principles observed in related compound series.

Modifications of the Ethane Bridge:

The two-carbon ethane linker provides conformational flexibility, allowing the pyridine and sulfonamide moieties to adopt an optimal orientation for binding to their biological target. While less explored than the other two components, modifications to this bridge, such as introducing rigidity or altering its length, could have a profound impact on the biological activity and selectivity profile. For example, constraining the ethane bridge into a cyclic system could lock the molecule in a more active conformation, potentially leading to increased potency.

Modifications of the Sulfonamide Group:

The sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and its ability to interact with various enzyme active sites. N-substitution on the sulfonamide nitrogen is a common strategy to modulate the physicochemical properties and biological activity of sulfonamide-containing drugs.

In studies of related sulfonamide derivatives, it has been demonstrated that the nature of the substituent on the sulfonamide nitrogen can drastically alter the compound's inhibitory profile and selectivity. For example, in the design of selective COX-2 inhibitors, tethering different pharmacophores to a benzenesulfonamide (B165840) moiety led to compounds with varying potency and selectivity. mdpi.com This highlights the importance of exploring a diverse range of substituents, from small alkyl groups to larger aromatic and heterocyclic rings, on the sulfonamide nitrogen of the this compound scaffold to optimize its interaction with specific biological targets.

Rational Design Principles Based on SAR Data

The wealth of data generated from SAR studies provides a solid foundation for the rational design of novel this compound derivatives with improved therapeutic properties. By identifying the key structural features required for a desired biological effect, medicinal chemists can employ a more targeted and efficient approach to drug discovery.

Another key design principle is the use of molecular modeling and computational chemistry . By constructing a pharmacophore model based on the SAR of active compounds, researchers can virtually screen large libraries of molecules to identify new potential hits. rsc.org Docking studies can further elucidate the binding mode of these compounds within the active site of a target protein, providing valuable insights for further optimization. For example, if a specific hydrogen bond between the sulfonamide NH and a particular amino acid residue is identified as critical for activity, modifications can be designed to strengthen this interaction.

Furthermore, the concept of scaffold hopping can be applied, where the this compound core is used as a template to design novel scaffolds that retain the key pharmacophoric features but possess a different chemical architecture. This can lead to the discovery of new chemical entities with potentially novel mechanisms of action and improved intellectual property positions.

Emerging Applications and Future Research Trajectories in Chemical Biology

Development of Chemical Probes and Tools for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. The 2-(Pyridin-2-yl)ethane-1-sulfonamide scaffold is a promising candidate for the creation of such tools. The sulfonamide group can act as a zinc-binding group, targeting metalloenzymes, while the pyridine (B92270) moiety can be functionalized to introduce reporter groups, such as fluorophores, or reactive handles for bioconjugation.

Recent research has focused on the synthesis of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging. nih.govresearchgate.net These probes leverage the tumor-targeting ability of the sulfonamide group, which can selectively bind to carbonic anhydrase isoforms that are overexpressed in cancer cells. nih.gov By incorporating a fluorescent naphthalimide core, researchers have developed probes that can be taken up by tumor cells, enabling their visualization. nih.govresearchgate.net This approach could be adapted to this compound by modifying the pyridine ring with a suitable fluorophore, creating a targeted probe for studying biological systems where specific metalloenzymes are implicated.

Moreover, small-molecule fluorescent probes based on nonacidic sulfonamides have been developed for G protein-coupled receptors (GPCRs), such as GPR120. nih.gov These probes have demonstrated high selectivity and are valuable tools for studying the pharmacology and physiology of their targets. nih.gov The structural features of this compound make it an attractive starting point for designing similar selective probes for other receptor families.

Table 1: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Target Class | Design Principle | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Metalloenzymes (e.g., Carbonic Anhydrases) | Functionalization of the pyridine ring with a fluorophore. | Tumor imaging, studying enzyme localization and activity. |

| Affinity-Based Probe | Specific protein targets | Immobilization onto a solid support via the pyridine ring. | Target identification and validation, pull-down assays. |

Ligand Design and Optimization for Specific Biological Targets

The design and optimization of ligands are central to the development of new therapeutics. The this compound structure offers several avenues for modification to achieve high affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of more potent and selective compounds.

The sulfonamide moiety is a well-established pharmacophore that can be found in a wide range of clinically used drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to participate in key interactions within protein binding pockets. researchgate.net The pyridine ring provides a handle for introducing various substituents to explore different regions of a binding site and to modulate the physicochemical properties of the molecule. nih.gov

For instance, in the design of carbonic anhydrase inhibitors, the "tail approach" has been successfully employed, where modifications to the aromatic or heteroaromatic ring of a sulfonamide lead to isoform-selective inhibitors. acs.org The 2-(pyridin-2-yl)ethyl group in this compound can be considered a "tail" that can be further modified to enhance interactions with residues in the active site of the target enzyme. nih.govacs.org

Table 2: Structure-Activity Relationship (SAR) Insights for Pyridine-Sulfonamide Derivatives

| Structural Modification | Effect on Activity/Selectivity | Rationale |

|---|---|---|

| Substitution on the pyridine ring | Can enhance potency and selectivity. | Allows for probing of specific subpockets within the target's active site. nih.gov |

| Alteration of the ethyl linker | May affect binding affinity and conformational flexibility. | Modifies the distance and orientation of the pyridine and sulfonamide groups. |

Integration into Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Methodologies

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are powerful strategies for identifying novel lead compounds in drug discovery. wikipedia.orgufl.edu The relatively small size and low complexity of this compound make it an ideal candidate for inclusion in fragment libraries.

In FBDD, small molecules, or "fragments," are screened for weak binding to a biological target. wikipedia.org Hits from this initial screen are then optimized and grown into more potent lead compounds. nih.govnih.gov The sulfonamide moiety is a common fragment used in FBDD, particularly for targeting metalloenzymes like carbonic anhydrase. nih.govnih.gov The 2-(pyridin-2-yl)ethyl portion of the molecule provides a vector for fragment growth, allowing for the exploration of adjacent binding pockets. nih.gov

HTS involves the screening of large libraries of compounds to identify those with a desired biological activity. nih.govmsu.edu Pyridine-sulfonamide hybrids have been identified through HTS campaigns as potential inhibitors of various targets, including vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The inclusion of this compound and its derivatives in HTS libraries could lead to the discovery of novel hits for a wide range of biological targets.

Potential in Coordination Chemistry and Metallodrug Design

The pyridine nitrogen atom and the sulfonamide group of this compound can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry. researchgate.net This property opens up the possibility of developing novel metallodrugs with unique therapeutic properties.

Sulfonamide-based ligands have been shown to form stable complexes with a variety of transition metals, and these complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.netnih.gov For example, metal complexes of sulfonamides have been investigated as potential anticancer and antimicrobial agents. researchgate.netnih.gov The coordination of the metal ion can influence the geometry and electronic properties of the ligand, leading to improved target binding and novel mechanisms of action.

In the context of metallodrug design, ruthenium(II) complexes with sulfonamide-containing ligands have been explored as pH-responsive anticancer agents. nih.gov The coordination of the sulfonamide to the metal center can be modulated by pH, allowing for the selective activation of the drug in the acidic tumor microenvironment. nih.gov The this compound ligand could be used to develop similar "smart" metallodrugs that are activated at the site of disease, potentially reducing off-target toxicity.

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of binding affinities, the elucidation of binding modes, and the optimization of lead compounds. Various computational techniques can be applied to study the interactions of this compound with its biological targets.

Molecular docking is a widely used method to predict the binding orientation of a ligand within a protein's active site. nih.govacs.org For this compound, docking studies can help to understand how the sulfonamide and pyridine moieties interact with key residues and can guide the design of derivatives with improved binding affinity. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing important conformational changes and water-mediated interactions that are not captured by static docking poses. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of sulfonamide derivatives with their biological activity, enabling the prediction of the activity of new compounds. nih.gov Machine learning approaches are also being employed to predict the biological activity of sulfonamide-based inhibitors. tandfonline.comresearchgate.net

Multi-Targeted Ligand Design Strategies for Complex Biological Pathways

Many diseases, such as cancer and neurodegenerative disorders, involve complex biological pathways with multiple contributing factors. nih.govresearchgate.net Multi-targeted ligands, which are designed to interact with multiple biological targets simultaneously, offer a promising therapeutic approach for these complex diseases. nih.govresearchgate.net The versatile structure of this compound makes it an attractive scaffold for the design of multi-targeted agents.

The sulfonamide group is a privileged structure in medicinal chemistry and is found in drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. nih.govresearchgate.net By combining the sulfonamide moiety with other pharmacophores, it is possible to create hybrid molecules that can modulate multiple targets. For example, sulfonamide-dihydropyridine hybrids have been explored as multi-targeted ligands for Alzheimer's disease, targeting calcium channels and cholinesterases. nih.gov

The this compound scaffold could be used to develop multi-targeted ligands by, for example, incorporating a second pharmacophore onto the pyridine ring. This strategy could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalimide |

| Carbonic Anhydrase |

| G protein-coupled receptors (GPCRs) |

| Vascular endothelial growth factor receptor 2 (VEGFR-2) |

| Ruthenium(II) |

| Dihydropyridine |

| Calcium channels |

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-2-yl)ethane-1-sulfonamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves sulfonylation of pyridine-containing precursors. A validated method includes:

Chlorination : Reacting 2-phthalimido-ethanesulfonic acid with thionyl chloride to generate the sulfonyl chloride intermediate .

Amination : Treating the sulfonyl chloride with ammonia or amines under controlled conditions (0–5°C in pyridine) to form the sulfonamide .

Deprotection : Removing protective groups (e.g., phthalimide) via hydrolysis or enzymatic cleavage .

Q. Optimization Strategies :

- Temperature Control : Maintain low temperatures during amination to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) for improved solubility of intermediates.

- Purification : Crystallization from acetic acid/water mixtures enhances purity and yield (reported yields: 12–60%) .

Q. Table 1: Key Reaction Parameters and Yields

| Step | Reagent/Condition | Yield Range | Reference |

|---|---|---|---|

| Chlorination | SOCl₂, reflux | 60–80% | |

| Amination | NH₃, 0–5°C | 12–60% | |

| Deprotection | H₂O/MeOH | 22–83% |

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on pyridyl proton shifts (δ 7.5–8.5 ppm) and sulfonamide NH₂ signals (δ 4.5–5.5 ppm) .

- FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bending (1150 cm⁻¹) .

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S content .

- ESI–MS : Detect molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what coordination modes are observed?

Answer: The pyridyl and sulfonamide groups enable diverse coordination:

- Monodentate vs. Bridging : The pyridyl nitrogen typically binds to metals (e.g., Co²⁺), while the sulfonamide may act as a counterion or bridge between metal centers .

- Case Study : In Co(II) complexes, the ligand adopts a tetradentate configuration, coordinating via two pyridyl nitrogens and two sulfonamide oxygens, forming dinuclear structures .

- Structural Validation : X-ray crystallography (e.g., space group P2₁/n) confirms geometry and bonding .

Methodological Note : For crystallographic analysis, use SHELX programs for structure refinement, leveraging their robustness in handling high-resolution or twinned data .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer: Contradictions often arise from variations in:

- Experimental Design : Standardize assay conditions (e.g., pH, temperature) to ensure reproducibility.

- Compound Purity : Validate purity via HPLC (>98%) to exclude confounding effects from impurities .

- Structure-Activity Relationships (SAR) : Compare derivatives (e.g., substituents on the pyridyl ring) to isolate functional groups responsible for activity .

Example : Inconsistent antimicrobial data may stem from differences in bacterial strains or sulfonamide substituents (e.g., electron-withdrawing groups enhance activity) .

Q. What strategies are recommended for designing derivatives of this compound with enhanced solubility or bioavailability?

Answer:

- Functional Group Modification : Introduce hydrophilic groups (e.g., morpholine, hydroxyl) at the sulfonamide nitrogen .

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., via reaction with HCl gas) .

- Prodrug Approach : Mask the sulfonamide as an ester, hydrolyzing in vivo to release the active form .

Q. Table 2: Derivative Design and Properties

| Derivative | Modification | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| Morpholine-substituted | N-morpholinyl | 12.5 | 45 |

| Hydrochloride salt | HCl addition | 25.8 | 60 |

Q. How can computational methods complement experimental studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.